
4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol
Overview
Description
4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol, also known as 4-chloro-2-methylpyrazole or CMP, is an aromatic compound with a wide range of applications in the field of scientific research. CMP is used in many areas such as organic synthesis, drug development, and biochemistry. It is a versatile compound that can be used in various laboratory experiments and has numerous advantages. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization :4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol and its derivatives have been synthesized and characterized through various methods. For instance, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was synthesized and characterized, including by single-crystal X-ray diffraction. Its benzene ring system was found to be planar, with dihedral angles made with two pyrazole rings. Its luminescent property was also investigated, and its molecular structure was optimized using density functional theory, confirming the consistency of the optimized geometrical parameters and vibrational frequencies with experimental data (Tang et al., 2014).
Molecular Docking and Quantum Chemical Calculations
Quantum Chemical Analysis :Detailed quantum chemical calculations were performed on derivatives of 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol. For instance, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol's molecular structure and spectroscopic data were obtained from DFT (B3LYP) with various basis set calculations. The study involved full geometry optimization, vibrational spectra recording, and fundamental vibrations assignment based on the potential energy distribution (PED) of the vibrational modes. Molecular parameters like bond length, bond angle, and the intramolecular charge transfer were calculated, providing insights into the molecule's electronic properties (Viji et al., 2020).
Coordination Chemistry and Ligand Behavior
Ligand Properties and Metal Coordination :Compounds related to 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol show interesting coordination chemistry. For example, alkyl-substituted phenolic pyrazoles have been shown to function as copper extractants with similar strength and selectivity over Fe(iii) as some commercially used solvent extraction reagents. The substitution in the phenol ring significantly affects their strength. X-ray structure determinations and density functional theory (DFT) calculations have confirmed that inter-ligand hydrogen bonding between the pyrazole NH group and the phenolate oxygen atom stabilizes the Cu-complexes, leading to pseudomacrocyclic structures. The impact of substituents on the phenol oxygen atoms, their ease of deprotonation, and their propensity to buttress inter-ligand hydrogen bonding is notable in determining the strength of these extractants (Healy et al., 2016).
Molecular Structure and Antifungal Activity
Antifungal Properties :Certain derivatives have been noted for their antifungal properties. For example, isomers obtained from the condensation of chromones and 3-aminopyrazoles were characterized and tested for antifungal abilities against various phytopathogenic fungi. Some of these compounds exhibited good antifungal abilities against specific fungi, highlighting the potential pharmaceutical applications of these molecules (Zhang et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that the compound undergoes a mannich reaction with n,n′ -bis (methoxymethyl)diaza-18-crown-6 to afford nch 2 n-linked bis (3- (5-chloro-2-hydroxy)pyrazol-1-ylmethyl)-substituted diazacrown ether . This suggests that the compound may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-2-(1-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNZUIHSFKJXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Chloro-5,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1460986.png)
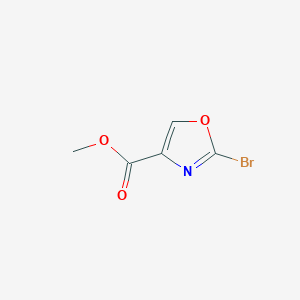
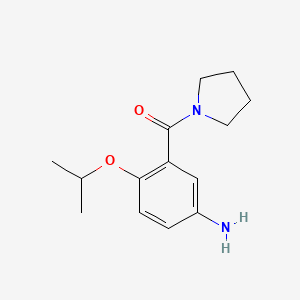
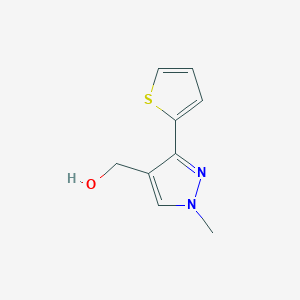
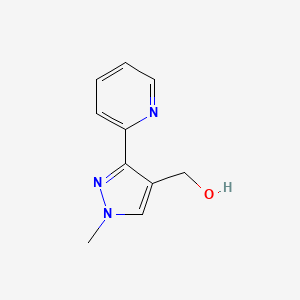

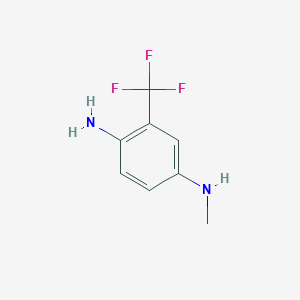


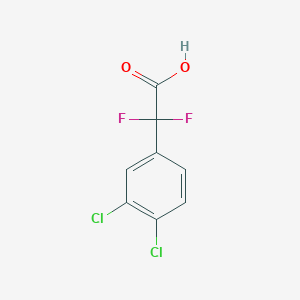
![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
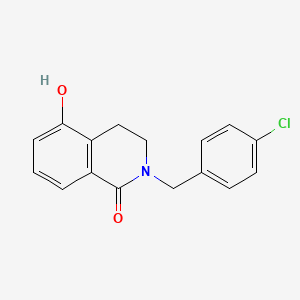
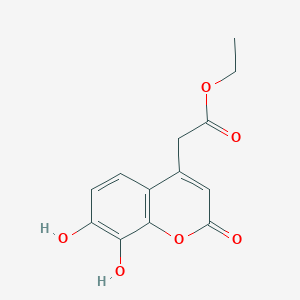
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)